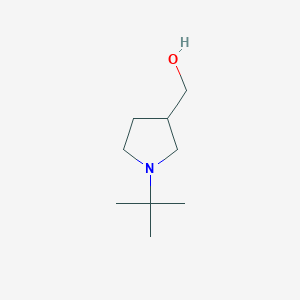

(1-tert-ブチルピロリジン-3-イル)メタノール

説明

Determination of Absolute Configuration

The study presented in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol and the determination of the absolute configuration of its enantiomers. The researchers used vibrational circular dichroism to identify the configuration and confirmed it through a series of chemical synthesis steps. The synthesis involved the conversion of the CBZ protecting group to Boc, followed by oxidation and subsequent reactions to yield a product that was compared with known standards. This process established the (R)-configuration of the enantiomer.

Synthesis of Pyrrole Derivatives

In paper , an efficient one-pot synthesis method for pyrrole derivatives is described. The method utilizes acetophenone and trimethylacetaldehyde with TosMIC and a mild base to produce 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. This economical approach was successful in achieving good yields, indicating its potential for the synthesis of related compounds.

Novel Pyrazolyl Imine Synthesis

Paper reports the ambient-temperature synthesis of a novel pyrazolyl imine compound. The synthesis was achieved through a condensation reaction between two specific reactants in methanol, using magnesium sulfate as a drying agent. The resulting compound was characterized using various spectroscopic methods, mass spectrometry, and elemental analysis, yielding an 81% yield.

Pyrrole Photooxidation

The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate is discussed in paper . The process, which was dye-sensitized and occurred in methanol, led to the formation of bipyrrolic products. The paper presents a mechanism for the formation of these oxidative coupling products, contributing to the understanding of pyrrole photochemistry.

Technetium Complexes with Catechol Derivatives

Paper explores the direct synthesis of technetium complexes with 3,5-di-tert-butylcatechol. The reaction involved ammonium pertechnetate and resulted in the formation of two distinct complexes. The crystallographic characterization of one of the complexes provided insights into its molecular structure, which exhibits C3 symmetry and typical catecholate ligand bond lengths. Both complexes demonstrated reversible electron transfer processes, indicating their potential in redox chemistry.

科学的研究の応用

プロテオミクス研究

この化合物は、ペプチドまたはミメティクスの合成における試薬またはビルディングブロックとして使用できるプロテオミクスにおいて用途があります。その構造的特性により、反応部位の近くに立体障害を導入することができ、タンパク質相互作用と機能を研究するために活用できます .

材料科学

(1-tert-ブチルピロリジン-3-イル)メタノールのtert-ブチル基は、表面の改質またはユニークな特性を持つ新規ポリマーの生成のために、材料科学で利用できます。疎水性を付与する能力により、耐水性コーティングの生成やポリマーブレンドの添加剤として適しています .

分析化学

分析標準として、(1-tert-ブチルピロリジン-3-イル)メタノールは、クロマトグラフィーおよび質量分析において、複雑な混合物中の類似化合物の同定または定量に役立ちます。その独自の保持時間と質量スペクトルシグネチャにより、分析アッセイのリファレンスポイントとして機能できます .

バイオ医薬品製造

バイオ医薬品業界では、この化合物は、有効医薬品成分(API)の合成または製造プロセスにおける中間体として使用できます。さまざまな条件下での化学的安定性は、工業規模の合成にとって有利です .

化学教育

(1-tert-ブチルピロリジン-3-イル)メタノール: は、高等有機化学コースの教育ツールとしても学術機関で使用できます。立体障害、キラリティー、官能基化学などの概念の実用的な例を提供します .

環境化学

最後に、この化合物の環境化学における潜在的な用途を見落とすことはできません。有機汚染物質の分解プロセスの研究や、汚染された場所を修復するために設計された化合物の合成に使用できます .

Safety and Hazards

作用機序

Target of Action

Related compounds such as 1h-pyrrolo [2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Similar compounds like 1h-pyrrolo [2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

Related compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

The molecular weight of the compound is 15726 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

(1-Tert-butylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with methanol dehydrogenase, an enzyme that catalyzes the oxidation of methanol to formaldehyde . This interaction is crucial for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may interact with other proteins involved in methanol oxidation and formaldehyde assimilation, contributing to energy generation and growth in certain microorganisms .

Cellular Effects

The effects of (1-Tert-butylpyrrolidin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with methanol dehydrogenase can lead to changes in the levels of formaldehyde and other metabolites, thereby impacting cellular metabolism . Furthermore, (1-Tert-butylpyrrolidin-3-yl)methanol may affect gene expression by modulating the activity of transcription factors involved in methanol metabolism .

Molecular Mechanism

The molecular mechanism of (1-Tert-butylpyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to methanol dehydrogenase, facilitating the oxidation of methanol to formaldehyde . This binding interaction is essential for the compound’s role in methanol metabolism. Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may inhibit or activate other enzymes involved in methanol oxidation and formaldehyde assimilation, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Tert-butylpyrrolidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-Tert-butylpyrrolidin-3-yl)methanol is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to its degradation, affecting its efficacy in biochemical reactions . Long-term studies have also indicated that the compound can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (1-Tert-butylpyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance methanol metabolism and energy generation . At high doses, (1-Tert-butylpyrrolidin-3-yl)methanol can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of formaldehyde and other metabolites, which can be harmful at high concentrations .

Metabolic Pathways

(1-Tert-butylpyrrolidin-3-yl)methanol is involved in several metabolic pathways, including methanol oxidation and formaldehyde assimilation . The compound interacts with enzymes such as methanol dehydrogenase and formaldehyde dehydrogenase, facilitating the conversion of methanol to formaldehyde and subsequently to formate . These metabolic pathways are crucial for energy generation and growth in certain microorganisms .

Transport and Distribution

The transport and distribution of (1-Tert-butylpyrrolidin-3-yl)methanol within cells and tissues are mediated by various transporters and binding proteins . The compound is primarily transported through passive diffusion, but it may also interact with specific transporters that facilitate its movement across cell membranes . Once inside the cell, (1-Tert-butylpyrrolidin-3-yl)methanol can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of (1-Tert-butylpyrrolidin-3-yl)methanol is an important factor that affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with methanol dehydrogenase and other enzymes involved in methanol metabolism . Additionally, (1-Tert-butylpyrrolidin-3-yl)methanol may be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is crucial for the compound’s role in cellular metabolism and energy generation .

特性

IUPAC Name |

(1-tert-butylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGPTFIQKDNBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640640 | |

| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71548-34-0 | |

| Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)